Cas no 2229145-94-0 (3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole)

3-(3-Bromo-2,2-dimethylpropyl)-1H-pyrrole is a brominated pyrrole derivative characterized by its reactive bromomethyl group and sterically hindered dimethylpropyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks or functionalized pyrrole derivatives. The bromine moiety enables further functionalization via nucleophilic substitution or cross-coupling reactions, while the dimethylpropyl group enhances stability and influences regioselectivity. Its structural features make it valuable for pharmaceutical and agrochemical research, where tailored pyrrole-based scaffolds are often explored. The compound is typically handled under inert conditions due to its sensitivity to moisture and light.
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole structure
2229145-94-0 structure
商品名:3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
CAS番号:2229145-94-0
MF:C9H14BrN
メガワット:216.118161678314
CID:6235452
PubChem ID:165968241

3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
    • 2229145-94-0
    • EN300-1925244
    • インチ: 1S/C9H14BrN/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6,11H,5,7H2,1-2H3
    • InChIKey: ZJJFHOVTELBTSA-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(C)CC1C=CNC=1

計算された属性

  • せいみつぶんしりょう: 215.03096g/mol
  • どういたいしつりょう: 215.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 15.8Ų

3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925244-1.0g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
1g
$1357.0 2023-06-01
Enamine
EN300-1925244-0.05g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
0.05g
$1140.0 2023-09-17
Enamine
EN300-1925244-0.1g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
0.1g
$1195.0 2023-09-17
Enamine
EN300-1925244-10.0g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
10g
$5837.0 2023-06-01
Enamine
EN300-1925244-1g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
1g
$1357.0 2023-09-17
Enamine
EN300-1925244-5g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
5g
$3935.0 2023-09-17
Enamine
EN300-1925244-5.0g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
5g
$3935.0 2023-06-01
Enamine
EN300-1925244-0.25g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
0.25g
$1249.0 2023-09-17
Enamine
EN300-1925244-0.5g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
0.5g
$1302.0 2023-09-17
Enamine
EN300-1925244-2.5g
3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole
2229145-94-0
2.5g
$2660.0 2023-09-17

3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole 関連文献

3-(3-bromo-2,2-dimethylpropyl)-1H-pyrroleに関する追加情報

Introduction to 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole (CAS No: 2229145-94-0)

3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole, identified by the Chemical Abstracts Service Number (CAS No) 2229145-94-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound features a pyrrole core substituted with a bulky, brominated branched alkyl group, which confers unique structural and chemical properties making it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole consists of a five-membered aromatic ring containing nitrogen, which is characteristic of pyrrole derivatives. The presence of a bromine atom at the 3-position and a tert-butyl group at the 2-position of the side chain introduces steric hindrance and electronic effects that can be exploited in designing molecules with specific biological activities. Such structural features are particularly relevant in the development of novel therapeutic agents targeting various diseases.

In recent years, there has been a growing interest in pyrrole-based compounds due to their diverse pharmacological properties. Pyrroles are known to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The bromine substituent in 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures essential for drug discovery.

One of the most compelling applications of 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By modifying the pyrrole scaffold with bulky substituents like the tert-butyl group, researchers can achieve high selectivity for target kinases while minimizing off-target effects. This compound has been explored as a precursor in developing small-molecule inhibitors that disrupt aberrant signaling pathways in diseased cells.

Recent studies have highlighted the potential of 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole in designing molecules with enhanced solubility and bioavailability. The introduction of polar functional groups while maintaining hydrophobic pockets can improve pharmacokinetic profiles. For instance, derivatives of this compound have been investigated for their ability to inhibit protein-protein interactions involved in neurodegenerative disorders such as Alzheimer's disease. The bromine atom serves as a handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening.

The synthesis of 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole involves multi-step organic transformations starting from commercially available precursors. The key step involves the bromination of an appropriate pyrrole derivative followed by alkylation with a 3-bromo-2,2-dimethylpropyl halide. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements are critical for scaling up production to meet industrial demands without compromising environmental standards.

The role of computational chemistry in optimizing the synthesis and applications of 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other physicochemical properties before experimental validation. This approach accelerates the drug discovery process by identifying promising candidates early in the pipeline. Furthermore, virtual screening using databases like BindingDB or ChEMBL has identified novel scaffolds derived from 3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole that show promise against emerging infectious diseases.

In conclusion,3-(3-bromo-2,2-dimethylpropyl)-1H-pyrrole (CAS No: 2229145-94-0) represents a versatile building block with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing drugs targeting various diseases. As our understanding of biological pathways continues to evolve,this compound will likely play an increasingly important role in next-generation therapeutics. Continued exploration into its derivatives and synthetic modifications will undoubtedly yield innovative solutions to pressing medical challenges.

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